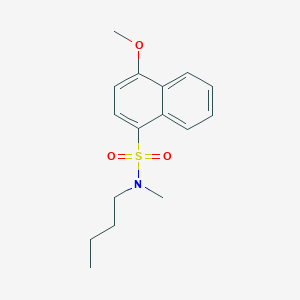
N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide, also known as DMBS, is a sulfonamide compound that has been used in scientific research for its potential biological activity. This compound has been synthesized using various methods and has shown promising results in various biological assays.
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is not fully understood. However, it has been suggested that N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide may act by inhibiting the activity of enzymes such as carbonic anhydrase and acetylcholinesterase. N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has also been shown to have low toxicity and is therefore suitable for in vitro and in vivo studies. However, one of the limitations of N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is that its mechanism of action is not fully understood. This makes it difficult to predict its biological activity and potential side effects.
Orientations Futures
There are several future directions for the study of N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide. One area of research is the development of N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide derivatives with improved biological activity. Another area of research is the study of N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide in combination with other compounds for the treatment of various diseases. N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has also been shown to have potential as a diagnostic tool for certain diseases. Further research is needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide and its potential applications in medicine.
Conclusion:
In conclusion, N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has shown promising results in various scientific research studies. N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide can be synthesized using various methods and has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has several advantages for lab experiments, but its mechanism of action is not fully understood. Future research is needed to fully understand the potential applications of N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide in medicine.
Méthodes De Synthèse
N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide can be synthesized using various methods. One of the most commonly used methods is the reaction of 2,3-dimethylaniline with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux in a solvent such as dichloromethane or toluene. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has been used in various scientific research studies for its potential biological activity. It has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C17H21NO3S |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-11-7-6-8-15(14(11)4)18-22(19,20)17-10-12(2)16(21-5)9-13(17)3/h6-10,18H,1-5H3 |
Clé InChI |
NAMOKEHFJYRWCO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C)C |
SMILES canonique |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B228967.png)



![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)
![N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)
![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)






